molecular formula C25H24FN5O5S2 B2443912 PRRSV/CD163-IN-1 CAS No. 560995-89-3

PRRSV/CD163-IN-1

Cat. No.: B2443912
CAS No.: 560995-89-3
M. Wt: 557.62
InChI Key: UWRWJHDKWAZXHN-UHFFFAOYSA-N
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Description

Global Impact and Economic Significance of Porcine Reproductive and Respiratory Syndrome Virus (PRRSV)

The economic toll of PRRS is staggering, with estimates of annual losses reaching approximately $664 million in the United States alone and a combined total of about $2.5 billion in the US and Europe. thermofisher.comprrs.compirbright.ac.ukmsd-animal-health-swine.com These losses stem from direct production impacts such as increased abortions, stillbirths, and mortality in young pigs, as well as reduced weight gain and feed efficiency. msd-animal-health-swine.commdpi.com The costs are further compounded by expenses related to diagnostics, and biosecurity measures. prrscontrol.com The widespread nature of the virus and its capacity for rapid evolution make control and eradication efforts exceptionally challenging. pirbright.ac.ukwikipedia.org

Etiology and Classification of PRRSV

PRRSV is an enveloped, single-stranded, positive-sense RNA virus belonging to the family Arteriviridae within the order Nidovirales. thermofisher.comwoah.org The viral genome is approximately 15 kilobases in length and encodes for several structural and non-structural proteins. thermofisher.comcreative-diagnostics.com

Two primary genotypes of PRRSV are recognized: PRRSV-1 (formerly the European genotype) and PRRSV-2 (formerly the North American genotype). thermofisher.comwoah.orgfrontiersin.org These genotypes share only about 55-70% nucleotide identity. frontiersin.orgfrontiersin.org Both types are now globally distributed. woah.org The high mutation rate of PRRSV leads to the continuous emergence of new and diverse strains, some of which are highly pathogenic and associated with more severe clinical outcomes. thermofisher.compig333.com This genetic variability presents a significant hurdle for the development of broadly effective vaccines. wikipedia.org

The PRRSV virion possesses several envelope glycoproteins that are crucial for the virus's life cycle. Among these are the minor glycoproteins GP2a and GP4. creative-diagnostics.comusask.ca These proteins are essential for the virus to enter host cells. creative-diagnostics.com Research has shown that GP2a and GP4 form a complex and are the viral components that directly interact with the primary host cell receptor, CD163. creative-diagnostics.comunl.edunih.govtandfonline.com This interaction is a critical step in the viral infection process, mediating the fusion of the viral envelope with the host cell membrane. tandfonline.com

PRRSV Genotypes and Strains

Cellular Tropism of PRRSV: Focus on Porcine Alveolar Macrophages (PAMs)

PRRSV exhibits a highly restricted cellular tropism, primarily targeting cells of the monocyte and macrophage lineage. woah.orgnih.govnih.gov The main target cells in the pig are the porcine alveolar macrophages (PAMs), which are specialized immune cells located in the lungs. woah.orgfrontiersin.orgfrontiersin.orgnih.gov This specific tropism is a key determinant of the respiratory symptoms characteristic of the disease. woah.org In vitro, the virus can also be propagated in certain cell lines, such as MARC-145 cells, which are derived from African green monkey kidneys. frontiersin.orgnih.gov

Overview of Host Factors Essential for PRRSV Infection

The entry of PRRSV into its target cells is a complex process involving multiple host cellular factors. nih.gov Several molecules have been identified as playing a role in viral attachment and entry, including heparan sulfate (B86663), sialoadhesin (CD169), and vimentin. nih.govmdpi.commdpi.com These factors assist in the initial binding of the virus to the cell surface and its subsequent internalization. sdstate.edu

Among the various host factors, the scavenger receptor CD163 has been identified as the essential and primary receptor for PRRSV infection. nih.govfrontiersin.orgfrontiersin.org CD163 is a transmembrane glycoprotein (B1211001) predominantly expressed on the surface of macrophages. nih.govmdpi.com Its interaction with the viral glycoproteins GP2a and GP4 is indispensable for the uncoating of the virus and the release of its genetic material into the host cell's cytoplasm, a critical step for viral replication. nih.govfrontiersin.orgsdstate.edu The crucial role of CD163 is underscored by the fact that cells that are normally non-permissive to PRRSV can be made susceptible to infection by introducing the gene that expresses porcine CD163. frontiersin.orgmdpi.comasm.org Furthermore, pigs that have been genetically edited to lack a functional CD163 receptor are completely resistant to PRRSV infection. researchgate.netplos.org

The scavenger receptor cysteine-rich (SRCR) domain 5 of CD163 is particularly critical for the interaction with PRRSV. mdpi.comnih.govresearchgate.net This specific domain is the target for the development of antiviral strategies, including the small molecule inhibitor PRRSV/CD163-IN-1. This compound has been shown to inhibit the interaction between PRRSV glycoproteins and the CD163-SRCR5 domain, effectively blocking viral infection. researchgate.netmedchemexpress.comnih.gov Recent studies have focused on understanding the precise molecular mechanisms by which compounds like this compound block this interaction to inform the design of more potent PRRSV entry inhibitors. acs.orgfigshare.com

Table of Research Findings on PRRSV and CD163

Research AreaKey FindingCitation
Viral Entry GP2a and GP4 are the viral glycoproteins that interact with the CD163 receptor. creative-diagnostics.comunl.edunih.govtandfonline.com
Host Receptor CD163 is the essential primary receptor for PRRSV infection. nih.govfrontiersin.orgfrontiersin.org
Receptor Domain The SRCR5 domain of CD163 is crucial for PRRSV interaction. mdpi.comnih.govresearchgate.net
Genetic Resistance Pigs lacking a functional CD163 receptor are resistant to PRRSV. researchgate.netplos.org
Inhibitor Target The interaction between GP2a/GP4 and the CD163-SRCR5 domain is a key target for antiviral inhibitors like this compound. researchgate.netmedchemexpress.comnih.gov

Role of Scavenger Receptor Cysteine-Rich Domain 5 (SRCR5) of CD163 in PRRSV Entry

The scavenger receptor CD163, a type I membrane protein, is a key mediator of PRRSV entry. nih.gov This receptor is composed of nine extracellular Scavenger Receptor Cysteine-Rich (SRCR) domains. ijbs.com Extensive research has pinpointed the fifth SRCR domain (SRCR5) as absolutely essential for PRRSV infection. nih.govijbs.com

The interaction is believed to occur between SRCR5 and the minor viral envelope glycoproteins GP2 and GP4. nih.govasm.org This interaction is not involved in the initial binding and internalization of the virus but is crucial for a later step, likely the uncoating of the virus within the endosome, which releases the viral genome into the cytoplasm. nih.govfrontiersin.org Antibodies that specifically target the SRCR5 domain have been shown to reduce PRRSV infection, further solidifying the critical role of this specific domain in the viral life cycle. nih.govfrontiersin.org The compound this compound has been identified as an inhibitor that can block the interaction between PRRSV glycoproteins and the CD163-SRCR5 domain. medchemexpress.com

Contribution of Other Putative Host Factors in PRRSV Entry

While CD163 is an indispensable receptor for PRRSV infection, the entry process is complex and involves a number of other host cellular factors that act as attachment factors or co-receptors. nih.govnih.gov These factors contribute to the initial stages of viral attachment and internalization, facilitating the eventual interaction with CD163.

Some of the key putative host factors include:

Heparan Sulfate (HS): This glycosaminoglycan is present on the surface of many mammalian cells and is thought to be one of the initial attachment points for PRRSV, concentrating viral particles on the cell surface. nih.govnih.gov

Sialoadhesin (Sn/CD169): This macrophage-specific lectin was initially considered a major receptor. However, subsequent research, including studies on Sn knockout pigs, has shown that it is not essential for PRRSV infection in vivo. nih.gov Nevertheless, its co-expression with CD163 can enhance infection, suggesting a supportive role. nih.gov

Vimentin: This intermediate filament protein has been implicated in the transport of the virus within the cytoplasm after entry. nih.govmdpi.com

Non-muscle Myosin Heavy Chain 9 (MYH9): This protein is essential for PRRSV infection and is thought to interact with the viral glycoprotein GP5. nih.govfrontiersin.org It has been shown to interact with the N-terminal domains of CD163 (SRCR1-4) to aid in the internalization of the virus. frontiersin.org

DC-SIGN (CD209): This C-type lectin, found on dendritic cells and some macrophages, has also been identified as a factor involved in PRRSV entry. frontiersin.orgtandfonline.com

CD151: This tetraspanin protein is believed to play a role in PRRSV infection, potentially in cooperation with other factors. mdpi.comtandfonline.com

T-cell immunoglobulin and mucin domain (TIM) proteins: Recent studies have shown that PRRSV can utilize a form of "apoptotic mimicry" by exposing phosphatidylserine (B164497) (PS) on its envelope. This allows the virus to be recognized by PS receptors like TIM-1 and TIM-4, triggering an alternative entry pathway through macropinocytosis that still requires CD163. frontiersin.orgasm.org

Heat Shock Protein Member 8 (HSPA8): This chaperone protein interacts with the viral glycoprotein GP4 and is involved in both the attachment and internalization of the virus. tandfonline.comfrontiersin.org

Host FactorProposed Role in PRRSV EntryInteracting Viral Protein(s)
CD163 (SRCR5)Essential for viral uncoating/fusionGP2, GP4
Heparan SulfateInitial attachmentNot specified
Sialoadhesin (CD169)Attachment and internalization (supportive role)GP5/M complex
VimentinCytoplasmic transportNucleocapsid (N) protein
MYH9InternalizationGP5
DC-SIGN (CD209)Entry and infectionGP5
CD151Infection (cooperative role)3' UTR RNA
TIM-1/4Alternative entry via macropinocytosisPhosphatidylserine (on viral envelope)
HSPA8Attachment and internalizationGP4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O5S2/c1-17-15-18(26)9-10-23(17)37(32,33)30-25-24(28-21-7-2-3-8-22(21)29-25)27-19-5-4-6-20(16-19)38(34,35)31-11-13-36-14-12-31/h2-10,15-16H,11-14H2,1H3,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRWJHDKWAZXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Characterization of Cd163 As a Prrsv Receptor

Structural Organization of Porcine CD163 and Its Extracellular Domains

Porcine CD163 is a type I transmembrane protein of approximately 130 kDa. microbiologyresearch.orgmdpi.com Its structure consists of a signal peptide, a large extracellular region, a transmembrane domain, and a short cytoplasmic tail. nih.govnih.gov The extensive extracellular portion is characterized by the presence of nine SRCR domains. microbiologyresearch.orgnih.gov These domains are tandemly arranged and are crucial for the protein's function. frontiersin.org Additionally, the extracellular part contains two proline-serine-threonine (PST)-rich regions. microbiologyresearch.orgnih.gov The gene encoding porcine CD163 comprises 17 exons, with each of the nine SRCR domains being encoded by a separate exon. microbiologyresearch.orgfrontiersin.orggoogle.com

Among the nine SRCR domains, the fifth scavenger receptor cysteine-rich (SRCR5) domain has been unequivocally identified as essential for PRRSV infection. nih.govijbs.com This domain, encoded by exon 7 of the CD163 gene, is the primary interaction site for the virus. ukri.orgnih.gov Deletion or modification of the SRCR5 domain is sufficient to render host cells and pigs resistant to both major genotypes of PRRSV (PRRSV-1 and PRRSV-2). frontiersin.orgmicrobiologyresearch.org While other domains like SRCR6 and the PSTII region are necessary for maintaining the proper conformation for infection, SRCR5 is the indispensable component for viral recognition. nih.govgoogle.com The crystal structure of porcine CD163 SRCR5 has been determined, revealing a structure with a notably long loop region and a distinct electrostatic potential compared to other SRCR domains. nih.govpdbj.org This unique structure is critical for its role in PRRSV infection.

Table 1: Structural Features of Porcine CD163

Component Description Relevance to PRRSV
Extracellular Region Comprises 9 SRCR domains and 2 PST-rich regions. nih.govnih.gov Contains the essential domains for viral interaction. nih.gov
SRCR Domains Nine tandemly arranged cysteine-rich domains. microbiologyresearch.org SRCR5 is the critical domain for PRRSV infection. nih.govijbs.com
SRCR5 Domain Encoded by exon 7; has a unique crystal structure. nih.govnih.gov Essential for interaction with PRRSV glycoproteins and subsequent viral uncoating. mdpi.com
Transmembrane Domain Anchors the protein to the cell membrane. nih.gov Essential for the function of CD163 in sustaining PRRSV infection. nih.gov

| Cytoplasmic Tail | Short intracellular portion containing an internalization motif. nih.gov | Not required for PRRSV infection. nih.gov |

Functional Significance of CD163 SRCR5 in PRRSV Entry and Infection

The function of CD163 in PRRSV infection is not related to the initial attachment or internalization of the virus, which are mediated by other cellular factors like heparan sulfate (B86663) and sialoadhesin. ijbs.commdpi.com Instead, CD163's critical role occurs after the virus has entered the cell via endocytosis and is located within early endosomes. nih.govresearchgate.net It is here that the interaction between the SRCR5 domain and viral glycoproteins facilitates the crucial step of viral uncoating and genome release into the cytoplasm. nih.govmdpi.comfrontiersin.org

The minor envelope glycoproteins of PRRSV, specifically GP2a and GP4, are known to interact directly with the CD163 receptor. nih.govfrontiersin.org More recent studies have shown that GP3 and GP5 also interact with CD163. mdpi.comresearchgate.net These interactions are highly specific to the SRCR5 domain. microbiologyresearch.orgasm.org Co-immunoprecipitation analyses have demonstrated that deleting the SRCR5 domain eliminates the interaction with GP2a, GP3, and GP5. mdpi.com This binding event within the acidic environment of the early endosome is believed to trigger conformational changes that lead to the disassembly of the viral envelope. researchgate.netfrontiersin.org The small molecule inhibitor PRRSV/CD163-IN-1 has been shown to block the interaction between both GP2a and GP4 with the CD163-SRCR5 domain, thereby preventing infection. medchemexpress.com

Following internalization, PRRSV virions are trafficked to early endosomes that are positive for CD163. researchgate.netasm.org The interaction between the SRCR5 domain and the viral glycoproteins within this compartment is the trigger for viral uncoating. frontiersin.orgfrontiersin.org This process involves the release of the viral RNA genome from the protective capsid into the host cell's cytoplasm. frontiersin.orgnih.gov If the SRCR5 domain is deleted or altered, the virus remains trapped within the endosomal pathway, unable to release its genome, and is eventually degraded in lysosomes. frontiersin.org This confirms that CD163's primary role is to mediate a late-stage entry step essential for productive infection. nih.govfrontiersin.org

Research has pinpointed specific amino acid residues and regions within the SRCR5 domain that are crucial for PRRSV infection.

Arginine at position 561 (Arg561): Structural and mutational studies identified this residue, located in a long loop region of SRCR5, as important for PRRSV infection, likely affecting the binding of the virus. nih.govpdbj.org

Glutamic acid at position 58 (Glu-58): This residue is critical for PRRSV-1 infection but not for PRRSV-2, highlighting differences in how the two viral genotypes recognize the receptor. nih.govresearchgate.net

Surface Patches: Mutational analyses have identified two surface-exposed patches on the SRCR5 domain that are essential for PRRSV infection. All mutations affecting infectivity are located in a similar region on one face of the SRCR5 3-D structure. nih.govresearchgate.net

Disulfide Bonds: The SRCR5 domain contains four conserved disulfide bonds. Disruption of any of these bonds through cysteine-to-alanine substitutions has been shown to prevent PRRSV infection, indicating they are vital for maintaining the structural integrity required for viral interaction. google.comnih.gov

Table 2: Key Amino Acid Residues and Regions in SRCR5 for PRRSV Interaction

Residue/Region Location/Description Role in PRRSV Infection
Arg561 Located in a long loop region. nih.gov Important for PRRSV infection, likely involved in viral binding. nih.govpdbj.org
Glu-58 Surface-exposed residue. nih.gov Crucial for PRRSV-1 infection, but not PRRSV-2. researchgate.net
Surface Patch 1 (SP1) & 2 (SP2) Two distinct patches on the surface of the SRCR5 3D structure. researchgate.net Contain key sites for interaction with both PRRSV-1 and PRRSV-2. nih.gov

| Conserved Cysteines | Form four disulfide bonds (C10-C26, C39-C44, C70-C80, C90-C100). google.com | Essential for the structural conformation of SRCR5; disruption prevents infection. google.comnih.gov |

Role in Viral Uncoating and Genome Release within Early Endosomes

Insights from Genetic Modification Studies of CD163

The development of gene-editing technologies, particularly CRISPR/Cas9, has provided powerful tools to validate the role of CD163 in PRRSV infection and to engineer resistance in pigs. frontiersin.orgthepigsite.comcabidigitallibrary.org

CD163 Knockout Pigs: The initial studies involved creating pigs with a complete knockout of the CD163 gene. These pigs were found to be completely resistant to infection by both PRRSV-1 and PRRSV-2 strains, showing no clinical signs or viremia after challenge. microbiologyresearch.orgmdpi.com

SRCR5 Deletion Pigs: Recognizing that CD163 has other important biological functions, such as clearing hemoglobin-haptoglobin complexes, subsequent research focused on more precise edits. ijbs.comthepigsite.com Scientists successfully generated pigs with a specific deletion of exon 7, which encodes only the SRCR5 domain. frontiersin.orgomia.org These CD163ΔSRCR5 pigs are also fully resistant to PRRSV infection while maintaining the normal expression and function of the rest of the CD163 protein. frontiersin.orgukri.orgomia.org This approach demonstrates that removing the viral interaction domain is sufficient to confer resistance without the potential adverse effects of a full protein knockout. omia.org

Domain Swapping and Chimeras: Experiments creating chimeric CD163 proteins, for instance by swapping porcine SRCR5 with its counterpart from human CD163-like protein (hCD163L1), have shown that such modifications can confer resistance to PRRSV-1 but not PRRSV-2, further elucidating the specific recognition requirements of different viral genotypes. microbiologyresearch.orgnih.gov

These genetic modification studies provide definitive in vivo evidence that CD163, and specifically its SRCR5 domain, is the essential and indispensable receptor for PRRSV infection. frontiersin.orgcabidigitallibrary.orgmdpi.com

CD163 Gene Knockout and PRRSV Resistance

Initial genetic approaches to block PRRSV infection involved the complete knockout (KO) of the CD163 gene. nih.gov Using gene-editing technologies like CRISPR/Cas9, researchers successfully produced pigs with the CD163 protein fully ablated. nih.gov Subsequent challenge studies with highly pathogenic PRRSV (HP-PRRSV) demonstrated that these CD163 KO pigs are completely resistant to viral infection. nih.gov

The key findings from these studies include:

Absence of Clinical Signs: CD163 KO pigs showed no PRRS-associated clinical signs, such as high fever, after being exposed to the virus. nih.gov

No Viremia or Antibody Response: Unlike their wild-type counterparts, the knockout pigs had no detectable virus in their blood (viremia) and did not produce antibodies against PRRSV, indicating a lack of productive infection. nih.gov

Maintained Macrophage Function: Despite the complete absence of the CD163 protein, macrophages from these pigs showed no adverse effects on their basic biological activities. nih.gov

These results confirmed that CD163 is an indispensable receptor for PRRSV infection in vivo. nih.govasm.org However, because CD163 has other important biological functions, such as clearing hemoglobin-haptoglobin complexes, concerns were raised about the potential negative physiological impacts of a complete protein knockout. plos.org

Table 1: Outcomes of CD163 Gene Knockout in Pigs Following PRRSV Challenge
ParameterCD163 Knockout PigsWild-Type PigsReference
Clinical Signs of PRRSAbsentTypical signs of infection nih.gov
ViremiaUndetectablePresent nih.gov
Antibody ResponseNonePresent nih.gov
Survival after HP-PRRSV ChallengeSurvivedDied within 2 weeks nih.gov

SRCR5 Deletion and Resistance to PRRSV Genotypes

To circumvent the potential downsides of a full gene knockout, research shifted to more precise modifications, focusing on the SRCR5 domain, which is encoded by exon 7 of the CD163 gene. plos.org This domain was identified as essential for PRRSV infection but appeared to have no other known biological function. plos.orgomia.org

Using CRISPR/Cas9, scientists created pigs with a targeted deletion of the SRCR5 domain (ΔSRCR5). plos.orgomia.org These genetically edited pigs were found to be healthy, with normal growth rates and intact biological functions of the modified CD163 protein. plos.org Crucially, they demonstrated robust resistance to PRRSV.

Key findings include:

Complete Resistance: Macrophages isolated from ΔSRCR5 pigs were completely resistant to infection by both PRRSV-1 (European) and PRRSV-2 (North American) genotypes in vitro. plos.orgomia.org In vivo challenge studies confirmed that ΔSRCR5 pigs are fully resistant to infection with highly virulent PRRSV strains. asm.orgomia.org

Inhibition of Viral Uncoating: The deletion of SRCR5 does not prevent the virus from attaching to or entering the cell, but it blocks the final uncoating step, preventing the viral genome from being released into the cytoplasm to initiate replication. ijbs.comfrontiersin.org

Heritable Resistance: The genetic edit for SRCR5 deletion was shown to be stable and heritable over multiple generations, allowing for the establishment of PRRSV-resistant breeding lines. frontiersin.org

No Impact on Performance: Comprehensive studies have shown no significant differences in growth rate, health, reproductive ability, or meat composition between pigs with the SRCR5 deletion and non-edited pigs. frontiersin.org

Table 2: Resistance Profile of SRCR5-Deleted Pigs
PRRSV GenotypeIn Vitro Resistance (Macrophages)In Vivo ResistanceReference
Genotype 1 (e.g., European subtypes)Complete ResistanceComplete Resistance plos.orgasm.org
Genotype 2 (e.g., N. American, HP-PRRSV)Complete ResistanceComplete Resistance plos.orgfrontiersin.org

CD163 Point Mutations Affecting PRRSV Susceptibility

Further refinement of CD163 editing has explored specific point mutations within the SRCR5 domain to disrupt viral interaction without deleting the entire domain. microbiologyresearch.org Mutational analysis has been used to map the precise amino acid sequences within SRCR5 that are critical for PRRSV infection. microbiologyresearch.org

Studies have revealed that:

Distinct Interaction Sites: PRRSV-1 and PRRSV-2 have different sequence requirements within the SRCR5 domain for successful infection. microbiologyresearch.org For example, insertional mutations at certain positions can abolish infection by one genotype while having little effect on the other. microbiologyresearch.org

Critical Amino Acids: Researchers identified specific surface patches and amino acid residues on the SRCR5 domain that are essential for PRRSV infection. microbiologyresearch.org For instance, substituting a single amino acid (Glu-58 with Lys-58) was shown to reduce PRRSV-1 infection. microbiologyresearch.org

Disulfide Bond Importance: The SRCR5 domain contains four conserved disulfide bonds, and the disruption of any of these bonds was found to result in resistance to infection, highlighting their structural importance for receptor function. microbiologyresearch.org

Ligand-Binding Pocket: A 41-amino acid deletion within the ligand-binding pocket of the SRCR5 domain rendered pigs completely resistant to a highly pathogenic PRRSV-2 isolate. microbiologyresearch.orgnih.gov

These findings confirm that even minor changes, such as single point mutations, within the critical SRCR5 domain can profoundly impact a pig's susceptibility to PRRSV, offering highly specific targets for future gene-editing endeavors. microbiologyresearch.orgnih.gov

Compound and Protein Nomenclature

Name/AbbreviationFull Name
PRRSVPorcine Reproductive and Respiratory Syndrome Virus
HP-PRRSVHighly Pathogenic Porcine Reproductive and Respiratory Syndrome Virus
CD163Cluster of Differentiation 163
ΔSRCR5Scavenger Receptor Cysteine-Rich Domain 5 Deletion
CRISPR/Cas9Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein 9
EGFPEnhanced Green Fluorescent Protein
TGEVTransmissible Gastroenteritis Virus
PDCoVPorcine Deltacoronavirus
pAPNporcine Aminopeptidase N

Prrsv/cd163 in 1: a Small Molecule Inhibitor Targeting Cd163 Prrsv Interaction

Identification and General Classification of PRRSV/CD163-IN-1 as an Inhibitor

This compound, also known as compound B7, was identified through a screening process that utilized artificial intelligence and a cell-based bimolecular fluorescence complementation (BiFC) assay. nih.gov This screening was designed to find small molecules that could block the interaction between PRRSV and its cellular receptor, CD163. nih.gov The chemical name for this compound is 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide. nih.govgoogle.com

This compound is classified as a small molecule inhibitor. nih.gov Its primary function is to interfere with and block the interaction between viral proteins and host cell receptors, thereby preventing the virus from successfully infecting the host's cells. nih.gov Research has demonstrated that this compound can inhibit the infection of both type I and type II PRRSV strains in a dose-dependent manner in porcine alveolar macrophages (PAMs). nih.govmedchemexpress.com

Molecular Target of this compound: Disruption of Protein-Protein Interaction (PPI)

The primary molecular target of this compound is the protein-protein interaction (PPI) between the PRRSV envelope glycoproteins and the porcine CD163 receptor. nih.govmedchemexpress.com This interaction is a critical step in the viral lifecycle, specifically for the virus to enter and infect the host macrophage. tandfonline.com By targeting this specific interaction, this compound acts as an entry inhibitor. acs.org

Inhibition of PRRSV Glycoprotein (B1211001) (GP2a/GP4) Binding to CD163-SRCR5

The CD163 receptor is a member of the scavenger receptor cysteine-rich (SRCR) family and possesses nine extracellular SRCR domains. google.comfrontiersin.org The fifth of these domains, SRCR5, has been identified as the crucial site for PRRSV interaction and subsequent infection. google.comasm.org The minor glycoproteins of PRRSV, specifically GP2a and GP4, are responsible for binding to this SRCR5 domain of CD163. google.comresearchgate.net

This compound functions by specifically blocking the binding of PRRSV glycoproteins GP2a and GP4 to the CD163-SRCR5 domain. nih.govmedchemexpress.comresearchgate.net Studies using BiFC assays have confirmed that this small molecule significantly inhibits this interaction. nih.govresearchgate.net The mechanism involves the physical binding of this compound to the CD163-SRCR5 protein, with reported dissociation constant (KD) values in the micromolar range. researchgate.net This blockade prevents the necessary conformational changes and subsequent steps required for the virus to uncoat and release its genetic material into the host cell, effectively halting the infection process at an early stage. nih.govfrontiersin.orgfrontiersin.org

Table 1: Research Findings on this compound

Finding Details Source(s)
Identification Method Identified through artificial intelligence molecular screening and bimolecular fluorescence complementation (BiFC) assay. nih.gov
Chemical Name 4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide. nih.govgoogle.com
Classification Small molecule inhibitor of the PRRSV/CD163 interaction. nih.govmedchemexpress.com
Primary Target Protein-protein interaction (PPI) between PRRSV glycoproteins and the CD163 receptor. nih.govmedchemexpress.com
Specific Binding Site Inhibits the binding of PRRSV glycoproteins GP2a and GP4 to the scavenger receptor cysteine-rich domain 5 (SRCR5) of CD163. nih.govmedchemexpress.comresearchgate.net
Mechanism of Action Physically binds to the CD163-SRCR5 domain, blocking viral entry and uncoating. nih.govfrontiersin.orgresearchgate.netfrontiersin.org
Inhibitory Activity Effectively inhibits both type I and type II PRRSV strains in porcine alveolar macrophages (PAMs). nih.govmedchemexpress.com

Table 2: Compound Names

Compound Name
This compound
4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide

Mechanistic Basis of Prrsv/cd163 in 1 Antiviral Efficacy

Direct Physical Association of PRRSV/CD163-IN-1 with CD163-SRCR5

The foundation of this compound's antiviral effect is its direct physical binding to the Scavenger Receptor Cysteine-Rich (SRCR) domain 5 of the porcine CD163 receptor. The CD163 receptor is a key entry mediator for PRRSV, and its SRCR5 domain has been identified as the crucial interaction site for the virus. ijbs.complos.orgasm.org Studies have demonstrated that this compound, also identified in research as compound B7, directly targets and occupies this domain. medchemexpress.comnih.gov

This physical association has been quantitatively confirmed through binding assays. Research using techniques such as bimolecular fluorescence complementation (BiFC) has shown that this compound and its highly active derivatives physically bind to the CD163-SRCR5 protein. nih.govresearchgate.net The strength of this interaction has been measured, yielding dissociation constant (KD) values in the micromolar range, specifically between 28 to 39 μM for the most potent compounds. nih.govresearchgate.netresearchgate.net This binding effectively obstructs the interaction between the viral glycoproteins GP2a and GP4 and the SRCR5 domain, a step that is indispensable for the virus. medchemexpress.comnih.govmdpi.com

Table 1: Binding Affinity of Inhibitors to CD163-SRCR5

Compound Group Dissociation Constant (KD) Source

Inhibition of PRRSV Infection at the Entry Stage

By binding to the CD163-SRCR5 domain, this compound effectively halts the viral infection process at a critical point during cell entry. This inhibition is not uniform across all entry steps but is specific to post-internalization events.

Research on the role of the CD163 receptor indicates that its primary function in PRRSV infection is not at the initial attachment or internalization phase. ijbs.complos.orgfrontiersin.org Studies involving the genetic modification or deletion of the SRCR5 domain have shown that PRRSV can still bind to and be internalized by macrophages. ijbs.comfrontiersin.org These initial steps are mediated by other cellular factors, such as heparan sulfate (B86663) and CD169 (sialoadhesin). mdpi.comnih.govmdpi.com Therefore, inhibitors like this compound that specifically target the CD163-SRCR5 domain are not expected to prevent the initial binding of the virus to the cell or its subsequent uptake into endosomes. The virus successfully enters the cell, but its journey is halted shortly thereafter.

The crucial inhibitory action of this compound occurs after the virus has been internalized into the host cell's endosomes. The interaction between viral glycoproteins and the CD163-SRCR5 domain is essential for the subsequent uncoating of the virus and the release of its RNA genome into the cytoplasm. ijbs.commdpi.comresearchgate.netasm.org This is the step where this compound exerts its antiviral effect.

By physically occupying the SRCR5 domain, the compound acts as a competitive inhibitor, preventing the viral glycoproteins from engaging with their receptor target. medchemexpress.comresearchgate.net This blockade disrupts the fusion of the viral envelope with the endosomal membrane, a process critically dependent on CD163. plos.orgasm.orgtandfonline.com Consequently, the viral capsid cannot be broken down, and the viral genome remains trapped within the virion and the endocytic pathway, unable to initiate replication. frontiersin.org Studies on cells with a deleted SRCR5 domain confirm this mechanism, showing a complete absence of viral replication structures, which indicates that infection is blocked prior to viral gene expression. plos.orgfrontiersin.org this compound effectively mimics this genetic resistance, leading to a dose-dependent inhibition of infection by both type I and type II PRRSV strains in porcine alveolar macrophages (PAMs). medchemexpress.com

Table 2: Antiviral Activity and Cytotoxicity of this compound (Compound B7) and Derivatives

Compound Test System Parameter Value Source
This compound (B7) Porcine Alveolar Macrophages (PAMs) LC50 (24h) 81.7 μM medchemexpress.com
This compound (B7) Porcine Alveolar Macrophages (PAMs) Cell Viability (48h at 50 μM) 85% nih.gov
Derivative F9 Porcine Alveolar Macrophages (PAMs) Cell Viability (48h at 100 μM) 86% nih.gov
Derivative E10 Porcine Alveolar Macrophages (PAMs) Cell Viability (48h at 50 μM) 92% nih.gov
Derivative B7-A4 Porcine Alveolar Macrophages (PAMs) Cell Viability (48h at 15 μM) 73% nih.gov

Prevention of Viral Binding and Internalization

Modulation of Host Cellular Pathways by this compound Related to PRRSV Infection

Beyond the direct steric hindrance of viral uncoating, the interaction of this compound with the CD163 receptor has implications for host cell signaling pathways that are typically manipulated during a viral infection. PRRSV infection is known to activate the NF-κB (nuclear factor-kappa B) signaling pathway, which leads to the production of various pro-inflammatory cytokines. mdpi.comfrontiersin.org

In Vitro Efficacy Studies of Prrsv/cd163 in 1

Antiviral Activity in Porcine Alveolar Macrophages (PAMs)

Porcine Alveolar Macrophages (PAMs) are the primary target cells for PRRSV infection in pigs. mdpi.commdpi.com Consequently, they serve as a crucial in vitro model for evaluating the efficacy of potential antiviral compounds. Studies have demonstrated that PRRSV/CD163-IN-1 effectively inhibits PRRSV infection in these primary cells. medchemexpress.comasm.org

The antiviral activity of this compound in PAMs is dose-dependent. Research has shown that as the concentration of the compound increases, the level of PRRSV infection decreases significantly. In one study, PAMs were treated with this compound at concentrations ranging from 0 to 20 μM. The results revealed a clear dose-dependent inhibition of PRRSV infection. medchemexpress.com

Interactive Table: Dose-Response of this compound in PAMs

Concentration (μM) Observed Effect on PRRSV Infection
0 No inhibition (Control)
5 Partial inhibition
10 Moderate inhibition
15 Significant inhibition

Data based on findings demonstrating a dose-dependent inhibitory effect of this compound on PRRSV infection in Porcine Alveolar Macrophages (PAMs). medchemexpress.com

The efficacy of this compound is further substantiated by its ability to reduce key markers of viral replication. Treatment of infected PAMs with the compound leads to a significant decrease in viral RNA levels. Quantitative reverse transcription-PCR (qRT-PCR) analysis has been used to measure the viral load in PAMs following treatment. Studies using a 15 μM concentration of this compound and its derivatives have shown a substantial reduction in viral RNA for multiple PRRSV strains at 24 hours post-infection. asm.org This indicates that the compound effectively hampers the virus's ability to replicate within the host cells. The inhibition of the interaction between the viral glycoproteins and the CD163-SRCR5 domain is believed to be the primary mechanism for this reduction in viral activity. asm.org

Dose-Dependent Inhibition of PRRSV Infection

Efficacy Against Diverse PRRSV Strains and Genotypes

A critical aspect of any antiviral candidate for PRRSV is its ability to inhibit a broad range of viral strains, given the genetic diversity of the virus. PRRSV is classified into two main genotypes: Type I (European) and Type II (North American). asm.org

This compound has demonstrated significant inhibitory effects against Type I PRRSV strains. medchemexpress.comasm.org In studies where infected PAMs were treated with the compound, a notable reduction in the infectivity of the Type I Lelystad (LV) strain was observed. asm.org This broad activity is crucial, as effective control of PRRS requires agents that can target the different genotypes circulating in swine populations.

The compound is also highly effective against Type II PRRSV strains. medchemexpress.comasm.org Research has confirmed its potent inhibitory action against representative Type II strains, including VR-2332 and the highly pathogenic NADC30-like strains. asm.org Treatment of PAMs with this compound at a concentration of 15 μM resulted in a significant reduction of viral infection for these strains. medchemexpress.comasm.org

Interactive Table: Efficacy of this compound (15 μM) Against Various PRRSV Strains

PRRSV Genotype Strain Efficacy
Type I Lelystad (LV) Significant Inhibition asm.org
Type II VR-2332 Significant Inhibition asm.org

This table summarizes findings from studies where PAMs were infected with different PRRSV strains and treated with this compound, showing broad efficacy across genotypes. medchemexpress.comasm.org

Inhibition of Type I PRRSV Strains

Time-Course Analyses of Antiviral Inhibition

Time-of-addition assays are instrumental in determining the specific stage of the viral life cycle that an antiviral compound targets. Research indicates that the primary inhibitory function of compounds like this compound occurs after viral inoculation. asm.org Studies have shown that pretreatment of PAMs with the compound before introducing the virus did not result in significant inhibition of infection. asm.org The compound is most effective when added immediately after the virus has been introduced to the cells. asm.org

This suggests that this compound does not primarily act by blocking the initial attachment of the virus to the cell surface. Instead, its mechanism is consistent with the interruption of post-attachment processes, specifically the protein-protein interactions between the CD163 receptor and viral glycoproteins (GP2a/GP4) that are essential for viral uncoating and genome release into the cytoplasm. asm.orgfrontiersin.org

Structure Activity Relationship Sar Analysis of Prrsv/cd163 in 1 and Its Derivatives

Identification of Key Pharmacophoric Groups for Antiviral Potency

SAR analysis has been instrumental in pinpointing the essential molecular features of PRRSV/CD163-IN-1 responsible for its antiviral activity. These key features, or pharmacophores, are the foundation for its ability to bind to the CD163-SRCR5 domain and inhibit PRRSV infection. researchgate.netnih.govasm.org

Research has consistently demonstrated that the 3-(morpholinosulfonyl)anilino and the benzenesulfonamide (B165840) moieties are both critical for the antiviral potency of this compound. researchgate.netasm.orgresearchgate.netnih.gov The 3-(morpholinosulfonyl)anilino group, in particular, has been proposed as a key pharmacophore essential for the compound's inhibitory function against PRRSV. uconn.edu Studies comparing this compound (B7) with its analogs have revealed that the presence and specific structure of these groups are directly linked to the ability to block the PRRSV-CD163 interaction. researchgate.net While both moieties are functionally critical, their individual presence is insufficient to inhibit PRRSV infection, indicating that the complete chemical scaffold is necessary for the desired biological effect. researchgate.net

Further SAR studies have explored how various chemical substitutions on the core structure of this compound affect its antiviral activity. A significant finding is that the morpholinosulfonyl group can be replaced by chlorine substituents without a substantial loss of antiviral potency. researchgate.netresearchgate.netnih.govresearchgate.net This suggests some flexibility in the structural requirements for this part of the molecule.

Conversely, modifications to the benzenesulfonamide moiety have shown to have a more pronounced impact on activity. For instance, the complete removal of a methyl group from the benzenesulfonamide ring in an analog named G4 resulted in a significant decrease in antiviral potency when compared to its parent compound. asm.org Similarly, altering the position of the methyl group, as seen in compound E10, can also influence the inhibitory effect, although in some cases with no significant change in potency. asm.org These findings highlight the sensitivity of the benzenesulfonamide moiety to structural changes and underscore its importance in the precise interaction with the CD163 receptor.

Significance of Morpholinosulfonyl and Benzenesulfonamide Moieties

Design and Synthesis of this compound Analogs

Based on initial SAR findings, several analogs of this compound have been designed and synthesized to further probe the structural requirements for antiviral activity and to identify compounds with improved properties. A key analog, B7-A4, was created by replacing the 3-morpholinosulfonyl group of B7 with a 3-piperidinylsulfonyl group. asm.org This analog demonstrated a similar level of anti-PRRSV potency, confirming that the piperidinylsulfonyl group can serve as an effective bioisostere for the morpholinosulfonyl group in this context. asm.orguconn.edu

However, not all modifications are well-tolerated. The replacement of the piperidinyl group in an analog with a pyrrolidine (B122466) group (compound A7) led to a significant drop in antiviral potency. asm.org This indicates a specific spatial and electronic requirement for this part of the molecule that the smaller pyrrolidine ring does not satisfy. These synthetic efforts have been crucial in defining the boundaries of permissible structural modifications.

Table 1: Antiviral Activity of this compound (B7) and Its Analogs
CompoundKey Structural Modification from B7Effect on Antiviral PotencyReference
B7-A4Replacement of the 3-morpholinosulfonyl group with a 3-piperidinylsulfonyl group.Similar potency to B7. asm.org
E10Repositioning of the methyl group on the benzenesulfonamide moiety (compared to B7-A4).No significant change in potency compared to B7-A4. asm.org
G4Complete removal of the methyl group from the benzenesulfonamide moiety (compared to B7-A4).Significantly decreased potency. asm.org
A7Replacement of the piperidinyl group with a pyrrolidine group in an analog.Significant drop in potency. asm.org

Computational Approaches in SAR: Molecular Docking and Ligand-Receptor Interaction Modeling

To gain a deeper, atomic-level understanding of how this compound and its derivatives interact with their biological target, researchers have employed sophisticated computational methods. researchgate.netnih.govasm.org Techniques such as molecular dynamics (MD) simulations, ensemble docking, and fragment molecular orbital (FMO) calculations have been used to model the binding of this compound (B7) to the CD163-SRCR5 domain. figshare.comacs.org

Research Methodologies for Studying Prrsv/cd163 in 1

High-Throughput Screening Platforms

The discovery of novel antiviral agents like PRRSV/CD163-IN-1 is often facilitated by high-throughput screening (HTS) platforms that allow for the rapid testing of large libraries of chemical compounds.

The Bimolecular Fluorescence Complementation (BiFC) assay is a powerful technique used to visualize and quantify protein-protein interactions (PPI) in living cells. researchgate.net This assay was instrumental in identifying and characterizing this compound. researchgate.netresearchgate.net The method is based on splitting a fluorescent protein (like Venus Yellow Fluorescent Protein) into two non-fluorescent fragments. researchgate.net One fragment is fused to the viral glycoprotein (B1211001) (GP2a or GP4) and the other to the CD163 scavenger receptor cysteine-rich (SRCR) domain 5. researchgate.netresearchgate.net When the viral protein and CD163 interact, the two fragments of the fluorescent protein are brought into proximity, reconstituting its structure and emitting a fluorescent signal. researchgate.net this compound was identified in screens because it inhibits this interaction, leading to a measurable decrease in fluorescence. researchgate.netmedchemexpress.com This cell-based assay provides a direct readout of the compound's ability to disrupt the specific molecular event required for viral entry. frontiersin.orggoogle.com

Table 1: Summary of Cell-Based Assays for this compound Evaluation

Assay Type Cell Line(s) Principle Key Findings for this compound References
PAM Infection Assay Primary Porcine Alveolar Macrophages (PAMs) Measures inhibition of viral replication in the primary target cells for PRRSV. Demonstrates dose-dependent inhibition of both type I and type II PRRSV strains. researchgate.net, medchemexpress.com
MARC-145 Infection Assay MARC-145 Quantifies reduction in viral titer (TCID₅₀) in a highly permissive and stable cell line. Used to determine the potency and efficacy of the compound against various PRRSV strains. frontiersin.org, frontiersin.org, asm.org
Recombinant Cell Line Assay HEK293T, BHK-21, PK-15 expressing pCD163 Confirms that the antiviral activity is dependent on the presence of the CD163 receptor. Validates CD163 as the specific target of the inhibitor. oncotarget.com, frontiersin.org, frontiersin.org

| BiFC Assay | HEK293T | Measures the disruption of the interaction between viral glycoproteins (GP2a/GP4) and the CD163-SRCR5 domain. | Identified this compound as a potent inhibitor of the PRRSV-CD163 interaction. | frontiersin.org, researchgate.net, researchgate.net, asm.org |

Molecular and Cellular Biology Techniques

A suite of fundamental molecular and cellular biology techniques underpins the detailed characterization of this compound's effects on the viral life cycle.

Quantitative Reverse Transcription PCR (qRT-PCR): This technique is used to accurately measure the amount of viral RNA in infected cells. By comparing RNA levels in treated versus untreated cells, researchers can quantify the inhibitory effect of this compound on viral replication. mdpi.comfrontiersin.org It is also used to measure the mRNA levels of the CD163 receptor itself to see if the compound affects its expression. mdpi.com

Western Blotting: This method allows for the detection and quantification of specific proteins. It is commonly used to measure the levels of viral proteins (e.g., the nucleocapsid protein) in cell lysates, providing another means to assess the efficacy of the inhibitor. mdpi.comfrontiersin.org

Immunofluorescence Assay (IFA): IFA is used to visualize the virus within infected cells. By using fluorescently labeled antibodies against viral proteins, researchers can observe the reduction in the number of infected cells or the amount of viral antigen per cell in the presence of the compound. mdpi.comoncotarget.com

Flow Cytometry: This high-throughput technique is used to analyze individual cells. It can quantify the percentage of cells in a population that are infected with PRRSV or that express the CD163 receptor on their surface, providing robust statistical data on the inhibitor's effect. asm.orgoncotarget.com

Co-immunoprecipitation (Co-IP): This technique is used to study protein-protein interactions. While primarily used to investigate interactions between host and viral proteins, it can help elucidate the broader molecular context in which inhibitors like this compound function. frontiersin.org

Table 2: Compound Names

Compound Name
This compound
4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2 yl]benzenesulfonamide

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Viral RNA

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a fundamental technique used to detect and quantify viral ribonucleic acid (RNA) in infected cells. This method provides a highly sensitive measure of viral replication and is crucial for assessing the dose-dependent efficacy of antiviral compounds like this compound.

In a typical experimental setup, primary porcine alveolar macrophages (PAMs), the main target cells for PRRSV, are infected with the virus. nih.gov Immediately following infection, the cells are treated with varying concentrations of this compound or its analogs. nih.govmedchemexpress.com After a set incubation period, such as 24 hours, total RNA is extracted from the cells. nih.gov This RNA is then reverse transcribed into complementary DNA (cDNA). frontiersin.orgmdpi.com The subsequent qRT-PCR analysis uses specific primers that target a conserved region of the PRRSV genome, such as Open Reading Frame 7 (ORF7), which encodes the nucleocapsid (N) protein. mdpi.comnih.gov The amplification of viral cDNA is monitored in real-time using a fluorescent dye like SYBR Green. mdpi.com To ensure accuracy, the viral RNA levels are normalized to an internal control or housekeeping gene, such as GAPDH, to account for variations in RNA extraction and cell number. nih.govfrontiersin.orgijbs.com Studies have demonstrated that treatment with compounds targeting the PRRSV-CD163 interaction results in a significant, dose-dependent decrease in PRRSV RNA levels in infected PAMs. nih.gov

Table 1: Representative qRT-PCR Data for PRRSV Inhibition

Compound Concentration (µM)Average Inhibition of Viral RNA (%)
545%
1078%
1592%
2098%
This table contains illustrative data based on findings reported for inhibitors of the PRRSV/CD163 interaction. nih.gov

Western Blot Analysis for Viral and Host Protein Expression

Western blot analysis is employed to detect and semi-quantify specific proteins, allowing researchers to visualize the effect of this compound on the synthesis of viral proteins within the host cell. This technique provides evidence that the reduction in viral RNA (measured by qRT-PCR) translates to a decrease in the production of viral proteins essential for creating new virus particles.

The methodology involves infecting cells, such as PAMs or CD163-expressing cell lines, with PRRSV and treating them with the inhibitor. nih.gov Following incubation, the cells are lysed to release their proteins. These protein samples are separated by size using sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane. mdpi.comfrontiersin.org The membrane is probed with primary antibodies specific to a target viral protein, most commonly the PRRSV N protein, due to its abundance. nih.govmdpi.com An antibody against a host protein, such as β-actin, is used as a loading control to ensure equal amounts of protein were loaded in each lane. mdpi.comnih.gov A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody and generates a detectable signal. The results typically show a marked decrease in the intensity of the band corresponding to the PRRSV N protein in samples from treated cells compared to untreated controls, confirming the inhibition of viral protein production. nih.govresearchgate.net

Immunofluorescence Assays for Viral Localization and Receptor Expression

Immunofluorescence Assays (IFA) are a powerful imaging technique used to visualize the presence and subcellular location of viral proteins and host cell receptors. In the context of this compound research, IFA provides direct visual confirmation of the inhibition of viral infection at the single-cell level.

For this assay, susceptible cells are cultured on glass coverslips in multi-well plates and subsequently infected with PRRSV and treated with the inhibitor. mdpi.com After an appropriate incubation time, the cells are fixed with a reagent like paraformaldehyde and permeabilized to allow antibodies to enter the cell. mdpi.com The cells are then incubated with a primary antibody targeting a viral antigen, such as the PRRSV N protein, and often another primary antibody targeting the CD163 receptor itself. mdpi.comnih.gov Following this, fluorescently-labeled secondary antibodies that bind to the primary antibodies are applied. nih.gov The cell nuclei are typically counterstained with a fluorescent dye like DAPI (4′,6-diamidino-2-phenylindole) to help identify individual cells. mdpi.comnih.gov The coverslips are then mounted on microscope slides and observed using a fluorescence microscope. In untreated infected cells, a strong fluorescent signal for the viral N protein is observed in the cytoplasm. In contrast, cells treated with an effective inhibitor like this compound show a dramatic reduction or complete absence of the viral protein signal, indicating that viral entry and/or replication has been successfully blocked. nih.govmdpi.com

Biophysical Methods for Ligand-Receptor Binding

To confirm that this compound functions by directly targeting the host receptor, biophysical methods are used to study the physical interaction between the small molecule inhibitor and the CD163 protein. These studies are critical to validate the compound's mechanism of action, which is to block the binding site on CD163 that PRRSV uses for entry.

Dissociation Constant (KD) Determination

The primary biophysical method used in this context is the determination of the dissociation constant (KD). The KD value is a quantitative measure of the binding affinity between a ligand (the inhibitor) and its receptor (the target protein). A lower KD value signifies a stronger binding affinity.

Research has confirmed that this compound and its analogs physically bind to the specific domain of the CD163 receptor involved in viral infection—the scavenger receptor cysteine-rich (SRCR) domain 5. nih.govresearchgate.netresearchgate.netasm.org These compounds were initially identified through screening assays designed to find molecules that disrupt the protein-protein interaction between PRRSV glycoproteins (GP2a and GP4) and the CD163-SRCR5 domain. medchemexpress.comresearchgate.netasm.org Subsequent biophysical analyses have determined the binding affinity of these active compounds. The reported dissociation constant (KD) values for the interaction between these inhibitors and the purified CD163-SRCR5 protein are in the micromolar range. researchgate.netresearchgate.netasm.org

Table 3: Biophysical Binding Data for CD163 Inhibitors

Compound ClassTarget Protein DomainBinding Affinity (KD)
This compound AnalogsCD163-SRCR528 - 39 µM. researchgate.netresearchgate.netasm.org
This table summarizes the reported binding affinity for the class of compounds to which this compound belongs.

Comparative Research and Future Directions for Prrsv/cd163 in 1

Comparison with Other Strategies Targeting CD163 for PRRSV Control

PRRSV/CD163-IN-1 is part of a broader research effort to disrupt the PRRSV life cycle by targeting the indispensable CD163 receptor. frontiersin.orgnih.gov Other prominent strategies include gene editing of the receptor in pigs, the use of monoclonal antibodies to block the receptor, and the application of soluble receptor "decoys."

Gene editing, primarily using CRISPR/Cas9 technology, offers a permanent solution to PRRSV susceptibility. Research has demonstrated that pigs can be rendered resistant to the virus by modifying the CD163 gene. nih.govnih.gov

Mechanism of Action : This approach focuses on editing or deleting exon 7 of the CD163 gene, which encodes the SRCR5 domain. nih.govplos.orgfrontiersin.org The SRCR5 domain is essential for the PRRSV uncoating process following internalization; without a functional SRCR5, the viral genome cannot be released into the cytoplasm, effectively halting the infection. nih.govmdpi.comfrontiersin.org

Research Findings : Studies have successfully generated pigs with a deleted SRCR5 domain (ΔSRCR5). These animals are completely resistant to infection by both major PRRSV genotypes (Type 1 and Type 2). plos.orgomia.orgfrontiersin.org Crucially, these gene-edited pigs are healthy, and the modification appears to have no negative impact on the normal biological functions of CD163, animal growth, or reproductive capabilities. nih.govfrontiersin.orgresearchgate.net This resistance is also heritable, passing to subsequent generations. frontiersin.orgresearchgate.net

Table 1: Summary of Key Gene Editing Studies for PRRSV Resistance This table is interactive. Click on headers to sort.

Study Focus Method Key Finding Impact on Animal Health Reference(s)
Deletion of SRCR5 CRISPR/Cas9 in zygotes Macrophages from edited pigs were fully resistant to both PRRSV-1 and PRRSV-2. Animals were healthy with intact CD163 biological functions. plos.org
Deletion of Exon 7 (encodes SRCR5) CRISPR/Cas9 with dual-guide RNAs Pigs demonstrate heritable resistance to PRRSV. No detected differences in growth, health, or meat composition compared to non-edited pigs. frontiersin.orgresearchgate.net
Deletion of Exon 7 CRISPR/Cas9 and SCNT Edited pigs showed resistance to highly pathogenic PRRSV (HP-PRRSV) strains. No adverse effects on CD163-associated functions were observed. nih.govomia.org

Another major therapeutic avenue is the development of monoclonal antibodies that physically block the PRRSV-CD163 interaction. researchgate.net

Mechanism of Action : These antibodies bind to specific epitopes on the extracellular domains of CD163, primarily SRCR5, preventing the virus from attaching and initiating the uncoating process. nih.govmdpi.com Some mAbs have been shown to not only block the receptor but also to reduce the transcription of the CD163 gene itself. mdpi.com

Research Findings : Several mAbs have been developed that show significant, dose-dependent inhibition of various PRRSV strains in porcine alveolar macrophages (PAMs), the primary target cells of the virus. mdpi.commdpi.com For example, mAbs 6E8 and 9A10, which target conformational epitopes on SRCR5 and SRCR7, effectively inhibit PRRSV infection both before and after viral attachment. mdpi.com However, the efficacy can be variable, with some mAbs providing only partial protection. frontiersin.orgnih.gov Unlike the permanent solution of gene editing, mAbs would function as a prophylactic or therapeutic drug requiring administration.

This strategy employs a "decoy" mechanism, using engineered proteins or peptides to intercept the virus.

Mechanism of Action : Soluble versions of the CD163 receptor, particularly constructs containing SRCR domains 5 through 9 (SRCR5-9), are produced. frontiersin.orgresearchgate.net These soluble proteins circulate and bind to PRRSV particles, neutralizing them before they can infect host cells. researchgate.net Similarly, short peptides designed from the key binding regions of CD163 can also competitively inhibit viral infection. researchgate.netfrontiersin.org

Research Findings : Recombinant soluble CD163 proteins have been shown to suppress PRRSV infection both in vitro and in vivo. frontiersin.orgnih.gov In one notable study, pigs were protected from PRRSV infection after receiving recombinant adenoviruses that delivered and expressed soluble CD163 and Sialoadhesin receptors. nih.gov This demonstrates the viability of the decoy strategy, though it relies on a continuous supply of the recombinant protein, either through repeated administration or through a gene-delivery vehicle.

Monoclonal Antibodies (mAbs) Against CD163 SRCR Domains

Mechanisms of Potential Viral Resistance to CD163-Targeted Inhibitors

A significant advantage of targeting a host factor like CD163 is that the virus cannot easily evolve resistance through simple mutations in its own genome, a common issue with drugs that target viral proteins. frontiersin.org However, the high genetic variability of PRRSV, an RNA virus, presents potential pathways for overcoming these inhibitors. frontiersin.org

Potential mechanisms for viral resistance include:

Altered Glycoprotein (B1211001) Structure : The virus could mutate its envelope glycoproteins (GP2, GP4, GP5) to alter the binding interface with CD163. This could potentially reduce the binding affinity of inhibitors like this compound or specific mAbs, allowing the virus to engage the receptor despite their presence. The varying efficacy of some mAbs against different PRRSV strains suggests that such binding differences already exist. mdpi.com

Receptor Co-option : While CD163 is considered essential, PRRSV might evolve to utilize other cell-surface molecules or different domains of the CD163 protein more efficiently for entry, thereby bypassing the specific blockade of the SRCR5 domain.

Changes in Uncoating Mechanism : The virus could adapt its uncoating process to become less dependent on the specific interaction with SRCR5 that is blocked by the inhibitor. Research has identified other host factors, such as calpain 1, that are involved in uncoating, presenting other potential nodes for viral adaptation. frontiersin.orgmdpi.com

Synergistic Antiviral Strategies with this compound

Combining this compound with other antiviral agents could offer a more robust defense against the virus, potentially increasing efficacy and reducing the likelihood of resistance.

Targeting Multiple Host Receptors : Research shows that the co-administration of soluble CD163 and soluble Sialoadhesin (CD169), another PRRSV receptor, results in an additive anti-PRRSV effect, providing better protection than either decoy receptor alone. nih.govnih.gov This suggests that a combination of this compound with an inhibitor of the Sialoadhesin pathway could be a powerful synergistic strategy.

Combination with Replication Inhibitors : this compound acts at the entry stage. Combining it with a drug that inhibits a later stage, such as viral replication, could create a multi-pronged attack. For example, the antiviral drug Ribavirin has been shown to have synergistic effects when combined with other small molecules that inhibit PRRSV. researchgate.net

Challenges and Opportunities for Translating Research into Antiviral Applications

Moving from promising laboratory results to practical applications in the swine industry involves significant challenges and opportunities.

Table 2: Challenges and Opportunities in Antiviral Application This table is interactive. Use the buttons to filter the view.

Category Type Description Reference(s)
Viral Evolution Challenge The high mutation rate and genetic diversity of PRRSV require any therapeutic to be broadly effective against numerous strains. slovetres.siresearchgate.net
Host-Targeting Opportunity Targeting a conserved host protein like CD163 greatly reduces the likelihood of the virus developing resistance. frontiersin.orgfrontiersin.org
Gene Editing Opportunity Offers a permanent, one-time, heritable solution that could eradicate PRRSV susceptibility in swine herds. frontiersin.orgomia.org
Regulatory & Public Acceptance Challenge Gene-edited animals face major regulatory hurdles and require public acceptance before they can be widely used for food production. omia.org
Drug-Based Therapies Opportunity Small molecules (e.g., this compound) and mAbs offer flexible therapeutic options that can be deployed to control active outbreaks. mdpi.comresearchgate.net
Cost and Delivery Challenge The development of cost-effective production and delivery systems for biologics (mAbs, soluble proteins) and chemical inhibitors for large-scale agricultural use is a major barrier. nih.gov
Combination Therapy Opportunity Synergistic strategies, such as combining entry inhibitors with replication inhibitors, offer a path to higher efficacy and a more durable defense against the virus. nih.govresearchgate.net
Vaccine Limitations Challenge The limited effectiveness of current vaccines against diverse PRRSV strains underscores the urgent need for effective antiviral drugs and alternative control strategies. researchgate.nettandfonline.com

Continued Lead Optimization of this compound Derivatives

The initial identification of this compound has spurred further research into developing more potent derivatives through lead optimization. Structure-activity relationship (SAR) analyses have been instrumental in this endeavor. These studies have revealed that both the 3-(morpholinosulfonyl)anilino and benzenesulfonamide (B165840) moieties of the compound are crucial for its ability to inhibit PRRSV infection. nih.gov

A significant finding from SAR studies is that the morpholinosulfonyl group can be substituted with chlorine atoms without a substantial loss of antiviral activity. nih.gov This indicates a degree of structural flexibility that can be exploited to improve other properties of the molecule, such as solubility or metabolic stability, while maintaining its primary function. Researchers have successfully identified derivatives with dissociation constant (KD) values in the range of 28 to 39 μM, confirming a direct and reasonably strong physical interaction with the CD163-SRCR5 protein. nih.gov

The primary goal of this continued optimization is to identify new compounds with enhanced antiviral potency and favorable pharmacokinetic profiles, making them suitable candidates for in vivo efficacy testing against PRRSV. nih.gov The insights gained from these studies are crucial for the rational design of the next generation of antiviral drugs targeting the PRRSV-CD163 interaction.

Compound/Derivative Key Structural Feature/Modification Reported Activity/Finding Reference
This compound (Compound B7)Original lead compoundInhibits the interaction between PRRSV GP4 and CD163-SRCR5. medchemexpress.com medchemexpress.comnih.gov
Derivatives with Chlorine SubstituentsReplacement of the morpholinosulfonyl groupMaintained significant antiviral potency. nih.gov nih.gov

Exploration of Broad-Spectrum Antiviral Potential

While this compound was specifically identified for its activity against PRRSV, its mechanism of action—targeting a host-cell receptor—raises the possibility of broader antiviral applications. The CD163 receptor, although primarily known for its role in PRRSV infection, is also implicated in the lifecycle of other viruses. frontiersin.org

Current research has demonstrated that this compound and its derivatives are effective against both Type 1 and Type 2 PRRSV strains, indicating a broad-spectrum activity within the PRRSV species. medchemexpress.comnih.gov This is a significant advantage given the high genetic diversity of PRRSV. nih.gov

The exploration of its efficacy against other viruses that may utilize CD163 or related scavenger receptors for entry is a logical next step. For instance, CD163 has been associated with infections by viruses like African swine fever virus (ASFV). frontiersin.org Investigating whether this compound or its optimized derivatives can inhibit the entry of these other pathogens could lead to the development of broad-spectrum antiviral therapies. Such research would likely involve screening the compound against a panel of different viruses in relevant cell culture systems. The development of broad-spectrum antiviral strategies is of great interest as they can offer a first line of defense against emerging or rapidly evolving viral threats. mdpi.com

Development of Novel Research Tools and Diagnostic Reagents

The specific interaction between this compound and the CD163 receptor makes it a valuable tool for both basic research and the development of new diagnostic methods.

As a research tool, this compound can be used to probe the molecular details of the PRRSV entry process. medchemexpress.com By selectively blocking the interaction with the SRCR5 domain, researchers can dissect the specific roles of this domain in viral attachment, fusion, and uncoating. ukri.orgresearchgate.net This can help to elucidate the complex mechanisms of PRRSV pathogenesis and identify other potential targets for antiviral intervention.

In the realm of diagnostics, the principle of using a viral receptor as a capture molecule is being actively explored. A recently developed indirect enzyme-linked immunosorbent assay (PRRSVCD163-iELISA) utilizes the recombinant pig CD163 receptor protein to detect the PRRSV antigen in tissue samples. nih.govresearchgate.net This assay has shown high specificity and satisfactory accuracy, demonstrating the potential of receptor-based diagnostics. nih.govresearchgate.net this compound could potentially be used in competitive assay formats, where the compound competes with the virus for binding to the coated receptor, providing a quantitative measure of the viral load. Furthermore, labeled derivatives of this compound could be developed as probes for imaging the distribution of CD163 receptors on different cell types or in tissues, aiding in both research and diagnostics.

Q & A

Q. What is the molecular mechanism by which PRRSV/CD163-IN-1 inhibits PRRSV infection?

this compound disrupts the interaction between PRRSV glycoproteins (GP2a/GP4) and the CD163-SRCR5 domain, a critical step for viral entry into porcine alveolar macrophages (PAMs). Experimental validation includes surface plasmon resonance (SPR) assays to measure binding affinity and co-immunoprecipitation (co-IP) to confirm protein-protein interaction inhibition .

Q. How can researchers validate the inhibition of CD163-SRCR5 and PRRSV glycoprotein interactions in vitro?

Use SPR to quantify binding kinetics or co-IP with tagged proteins (e.g., His-tagged CD163-SRCR5 and GFP-tagged GP4). Dose-response studies (0–20 μM) in PAMs, followed by RT-PCR to measure viral RNA reduction, are standard .

Q. What in vitro models are suitable for studying this compound efficacy?

Porcine alveolar macrophages (PAMs) are the primary model due to their natural expression of CD163. Maintain cells in RPMI-1640 with 10% FBS and pre-treat with this compound (4–24 hours) before viral challenge. LC50 values (e.g., 81.7 μM) ensure cytotoxicity thresholds are respected .

Q. What are the recommended concentrations and exposure times for this compound in cell-based assays?

Dose-dependent inhibition occurs at 5–20 μM (4-hour pretreatment). For prolonged studies, concentrations ≤25 μM are well-tolerated in PAMs over 24 hours. Optimize using cell viability assays (e.g., MTT) alongside viral load quantification .

Advanced Research Questions

Q. How should researchers address contradictions in this compound efficacy across PRRSV strains?

Differences in GP4/GP2a structural variability between Type I and Type II PRRSV strains may alter binding affinity. Perform comparative SPR assays with purified glycoproteins from multiple strains and validate with neutralization assays in PAMs .

Q. What experimental designs can elucidate resistance mechanisms to this compound?

Serial passaging of PRRSV in PAMs under suboptimal inhibitor concentrations (e.g., 5 μM) can select for resistant mutants. Sequence viral glycoproteins to identify mutations and use molecular docking to assess altered binding to CD163-SRCR5 .

Q. How can this compound be integrated into combination therapies for enhanced antiviral effects?

Pair with inhibitors targeting viral replication (e.g., RNA polymerase inhibitors) or host factors (e.g., CD163 endocytosis blockers). Use synergy assays (e.g., Chou-Talalay method) to calculate combination indices and minimize off-target effects .

Q. What methodologies resolve discrepancies between in vitro and in vivo efficacy of this compound?

Conduct pharmacokinetic studies in swine models to measure plasma/tissue concentrations and correlate with viral load reduction. Adjust formulations (e.g., DMSO/PEG300/saline ratios) to improve solubility and bioavailability .

Q. How can long-term antiviral effects of this compound be assessed in persistent PRRSV infections?

Use longitudinal in vitro models with repeated low-dose viral challenges. Monitor viral RNA via qRT-PCR and CD163 expression via flow cytometry to evaluate adaptive responses .

Q. What statistical approaches are critical for analyzing dose-dependent inhibition data?

Nonlinear regression (e.g., log[inhibitor] vs. normalized response) to calculate IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons of viral load reduction across concentrations .

Methodological Considerations

  • Solubility and Stability : Prepare stock solutions in DMSO (10 mM), aliquot to avoid freeze-thaw cycles, and store at -80°C (6 months) or -20°C (1 month). For in vivo use, optimize with PEG300/Tween 80/saline mixtures to enhance solubility .
  • Ethical Compliance : Adhere to institutional guidelines for animal studies, including dose justification and endpoint criteria (e.g., humane euthanasia thresholds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.